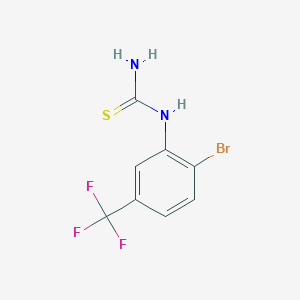

1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiourea derivatives is a topic of interest due to their potential applications in various fields, including organocatalysis and pharmaceuticals. The synthesis of 5-phenylthiazolamines using thiourea as an α-bromination shuttle demonstrates a straightforward method to couple thiourea with different phenyl compounds, achieving high yields under mild conditions . Similarly, the synthesis of bifunctional thioureas with either a trifluoromethyl or methyl group has been reported, highlighting the importance of the thiourea scaffold in organocatalysis and the influence of fluorination on catalytic performance . Additionally, the synthesis of thiourea derivatives containing a pharmacologically active pyridine moiety has been achieved through the interaction of substituted pyridines with isothiocyanates, with structural confirmation provided by NMR spectroscopy .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is crucial for their function and reactivity. The crystal structure of a cinnamoyl thiourea derivative has been determined, revealing a cis-trans configuration around the thiourea moiety . Similarly, the structural characterization of N-bromobenzoyl-N'-(1,10-phenanthrolin-5-yl)thiourea derivatives has been elucidated using various spectroscopic techniques, including NMR and X-ray diffraction, which show the impact of bromine substitution on the molecular structure . The structural and conformational properties of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas have also been determined, with a detailed analysis of intermolecular interactions provided by Hirshfeld surfaces .

Chemical Reactions Analysis

Thiourea derivatives can undergo various chemical reactions, which are essential for their application in synthesis and catalysis. The study of Michael addition reactions using bifunctional thioureas as catalysts demonstrates the role of hydrogen bonding in activating substrates and the effect of fluorination on reaction outcomes . The synthesis of 6-(2-hydroxyphenyl)-2-thiouracils and their subsequent reactions with cyclic amines and methylation agents further exemplify the reactivity of thiourea derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives are influenced by their molecular structure and substituents. The vibrational properties of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas have been studied using FT-IR and Raman spectroscopy, complemented by quantum chemical calculations . The crystal structure and vibrational properties of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea have also been characterized, providing insights into the conformational space and vibrational spectra of the compound .

Applications De Recherche Scientifique

Chemosensors for Environmental and Biological Analysis

Thioureas and their derivatives, including compounds like 1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea, are recognized for their exceptional biological and non-biological applications. These compounds are especially notable for their roles in creating highly sensitive and selective chemosensors. Such chemosensors are used for detecting environmental pollutants and various analytes in biological, environmental, and agricultural samples. Their ability to form inter- and intramolecular hydrogen bonds due to their S- and N- nucleophilic sites makes thioureas ideal for developing organic fluorescent and colorimetric sensors. These sensors are utilized for the detection and determination of anions and neutral analytes, including but not limited to CN-, AcO-, F-, ClO-, and citrate ions, as well as ATP, DCP, and Amlodipine, demonstrating their wide-ranging applicability in monitoring and maintaining environmental and biological safety (Al-Saidi & Khan, 2022).

Coordination Chemistry and Biological Properties

Further expanding the utility of 1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea derivatives, their application in coordination chemistry has been extensively explored. These compounds serve as ligands that exhibit significant effects on intra- and intermolecular hydrogen-bonding interactions, influencing the coordination properties of these ligands. Transition metal complexes bearing thiourea derivatives have shown novel applications, including biological aspects where they contribute to high-throughput screening assays and structure–activity analyses. Such interdisciplinary approaches combine the chemical versatility of thiourea molecules with detailed structural properties to open new avenues in pharmaceutical chemistry and biological applications (Saeed, Flörke, & Erben, 2014).

Gold Leaching in Mineral Processing

In the field of mineral processing, thioureas provide a less toxic alternative to cyanide for gold extraction from various mineral resources. Research has focused on the use of thiourea as a complexing reagent, exploring its application across different auriferous mineral resources and investigating its fundamentals. Such studies indicate the potential of thiourea in enhancing the efficiency and environmental sustainability of gold leaching processes, offering insights into optimizing conditions to improve thiourea-based leaching systems (Li & Miller, 2006).

Medicinal and Pharmaceutical Applications

The exploration of thiourea derivatives in medicinal chemistry highlights their significant potential. These compounds exhibit various biological properties, including anti-inflammatory effects, which have been supported by molecular docking studies. Such studies reveal the structural features contributing to the high binding potential of thiourea derivatives to target proteins, indicating their importance in the development of new therapeutic agents. The insertion of functional groups and heterocycles into thiourea derivatives enhances their interaction with target proteins, underscoring the promising role of these compounds in drug design and pharmaceutical research (Nikolic, Mijajlovic, & Nedeljković, 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3N2S/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEJRBGHBHVBON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)NC(=S)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501254869 | |

| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromo-5-trifluoromethylphenyl)-2-thiourea | |

CAS RN |

206559-47-9 | |

| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206559-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-Bromo-5-(trifluoromethyl)phenyl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501254869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B3034602.png)

![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)

![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)

![3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B3034619.png)

![2,3-dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3034621.png)

![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034623.png)